molecular formula C18H26O2 B12292062 1,1,4a,7-Tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol

1,1,4a,7-Tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol

Cat. No.: B12292062
M. Wt: 274.4 g/mol
InChI Key: ULORBDMEFAYHRJ-UHFFFAOYSA-N
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Description

1,1,4a,7-Tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is a complex organic compound belonging to the class of phenanthrenes This compound is characterized by its unique structure, which includes multiple methyl groups and hydroxyl groups attached to a hexahydrophenanthrene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1,4a,7-Tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions, followed by the introduction of methyl and hydroxyl groups through selective reactions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1,1,4a,7-Tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen functionalities, leading to more saturated derivatives.

    Substitution: The methyl groups can participate in substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

1,1,4a,7-Tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,1,4a,7-Tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds and other interactions with these targets, influencing various biochemical pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules.

Comparison with Similar Compounds

    Phenanthrene: A simpler aromatic hydrocarbon with a similar backbone but lacking the methyl and hydroxyl groups.

    1,1,4a,7-Tetramethyl-7-vinyl-1,2,3,4,4a,4b,5,6,7,9,10,10a-dodecahydrophenanthrene: A related compound with a vinyl group instead of hydroxyl groups.

    Pimaradiene: Another related compound with a different arrangement of methyl groups and double bonds.

Uniqueness: 1,1,4a,7-Tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol is unique due to its specific combination of methyl and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C18H26O2

Molecular Weight

274.4 g/mol

IUPAC Name

1,1,4a,7-tetramethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol

InChI

InChI=1S/C18H26O2/c1-11-9-12-5-6-15-17(2,3)16(20)7-8-18(15,4)13(12)10-14(11)19/h9-10,15-16,19-20H,5-8H2,1-4H3

InChI Key

ULORBDMEFAYHRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1O)C3(CCC(C(C3CC2)(C)C)O)C

Origin of Product

United States

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